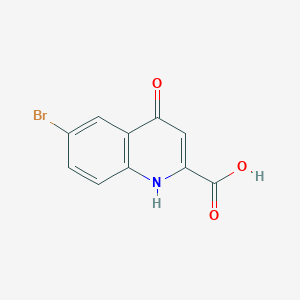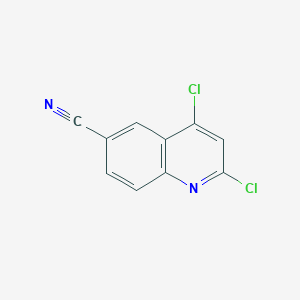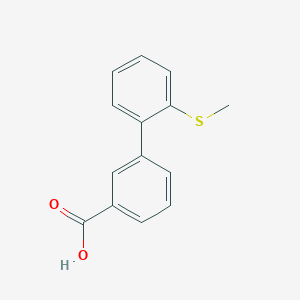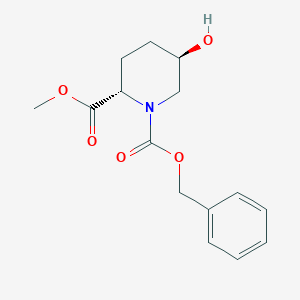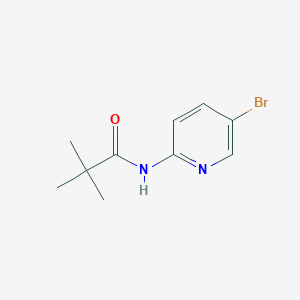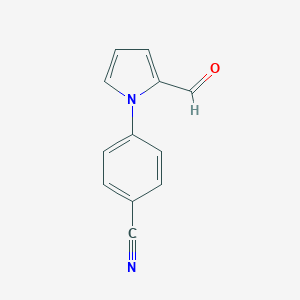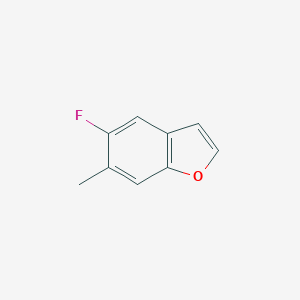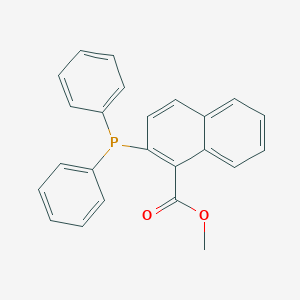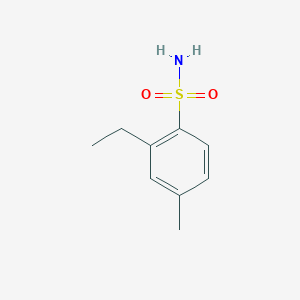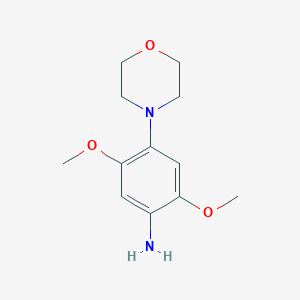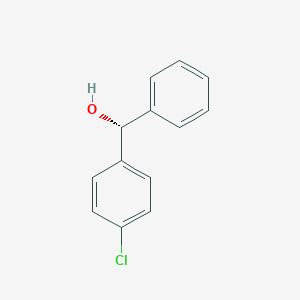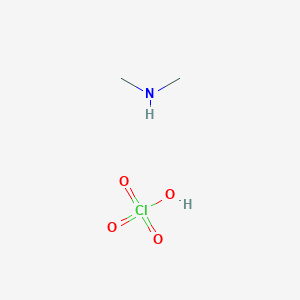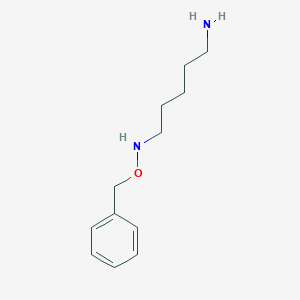
N-(Phenylmethoxy)-1,5-pentanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenylmethoxy)-1,5-pentanediamine, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug but has since been found to have a range of other biological effects.
作用機序
N-(Phenylmethoxy)-1,5-pentanediamine exerts its biological effects through the modulation of sphingosine-1-phosphate (S1P) signaling. S1P is a lipid mediator that regulates various cellular processes, including cell survival, migration, and differentiation. N-(Phenylmethoxy)-1,5-pentanediamine is phosphorylated by sphingosine kinase 2 (SphK2) to form N-(Phenylmethoxy)-1,5-pentanediamine-phosphate (N-(Phenylmethoxy)-1,5-pentanediamine-P), which acts as a functional antagonist of S1P receptors. N-(Phenylmethoxy)-1,5-pentanediamine-P binds to S1P receptors on lymphocytes, causing their internalization and degradation, leading to the sequestration of lymphocytes in lymphoid organs and preventing their migration to peripheral tissues.
生化学的および生理学的効果
N-(Phenylmethoxy)-1,5-pentanediamine has been found to have a range of biochemical and physiological effects. In addition to its immunosuppressive effects, N-(Phenylmethoxy)-1,5-pentanediamine has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-(Phenylmethoxy)-1,5-pentanediamine has also been found to have neuroprotective effects, including the reduction of neuronal damage and the promotion of remyelination in the central nervous system.
実験室実験の利点と制限
N-(Phenylmethoxy)-1,5-pentanediamine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(Phenylmethoxy)-1,5-pentanediamine has some limitations, including its low bioavailability and potential toxicity at high doses.
将来の方向性
There are several potential future directions for the research on N-(Phenylmethoxy)-1,5-pentanediamine. One area of interest is the development of new derivatives of N-(Phenylmethoxy)-1,5-pentanediamine with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-(Phenylmethoxy)-1,5-pentanediamine in other diseases, including Alzheimer's disease and diabetes. Additionally, the use of N-(Phenylmethoxy)-1,5-pentanediamine in combination with other drugs for enhanced therapeutic effects is an area of active research.
Conclusion
N-(Phenylmethoxy)-1,5-pentanediamine is a synthetic compound with significant potential for therapeutic applications in various diseases. Its mechanism of action involves the modulation of S1P signaling, leading to its immunosuppressive, anti-cancer, and neuroprotective effects. While N-(Phenylmethoxy)-1,5-pentanediamine has several advantages for lab experiments, it also has some limitations, including its low bioavailability and potential toxicity at high doses. The future directions for research on N-(Phenylmethoxy)-1,5-pentanediamine include the development of new derivatives with improved pharmacological properties and the investigation of its potential therapeutic applications in other diseases.
合成法
N-(Phenylmethoxy)-1,5-pentanediamine is synthesized through a multistep process that involves the reaction of 2-amino-2-methyl-1-propanol with 3-phenylpropanal to form the intermediate N-(3-phenylpropyl)-2-amino-2-methyl-1-propanol. This intermediate is then reacted with pentanedione to produce N-(Phenylmethoxy)-1,5-pentanediamine. The final product is obtained through purification and crystallization processes.
科学的研究の応用
N-(Phenylmethoxy)-1,5-pentanediamine has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, N-(Phenylmethoxy)-1,5-pentanediamine has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In cancer, N-(Phenylmethoxy)-1,5-pentanediamine has been found to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In transplant rejection, N-(Phenylmethoxy)-1,5-pentanediamine has been shown to prevent the rejection of transplanted organs by suppressing the immune response.
特性
IUPAC Name |
N'-phenylmethoxypentane-1,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYQCPSHWDABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455813 |
Source


|
| Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phenylmethoxy)-1,5-pentanediamine | |
CAS RN |
160388-21-6 |
Source


|
| Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

